molecular formula C8H9NO2 B086835 2-Pyridylmethyl acetate CAS No. 1007-49-4

2-Pyridylmethyl acetate

Cat. No. B086835
Key on ui cas rn: 1007-49-4
M. Wt: 151.16 g/mol
InChI Key: KEYZUMLVDCHSTP-UHFFFAOYSA-N
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Patent
US07414036B2

Procedure details

Compound 2,4-Dimethylpyridine N-Oxide (4.47 g, 36.3 mmol) was dissolved in Ac2O (11 mL) and added dropwise to acetic anhydride (108 mL) heated to 110° C. The resulting solution was stirred at 110° C. for 1 hour and 15 minutes. Excess reagent was evaporated leaving the corresponding 2-[(acetyloxy)-methyl]pyridine which was used without further purification. To a solution of the protected alcohol in MeOH (5 mL) was added NaOH 2N (15 mL) at room temperature. The mixture was stirred at room temperature for 1.5 hours, extracted with EtOAc and washed with water. The solvent was evaporated giving a residue that was purified by column chromatography (4% MeOH in CH2Cl2) affording 1.54 g (34% overall yield) of colorless oil. 1H NMR (CD3OD) δ 8.29 (d, 1H, J=4.2 Hz, H-6); 7.40 (s, 1H, H-3); 7.11 (d, 1H, J=4.2 Hz, H-5); 5.10 (s, 1H, OH); 4.68 (s, 2H, CH2); 2.38 (s, 3H); 13C NMR (CD3OD) δ 162.4 C-2), 151.0 (C-4), 149.4 (C-6), 125.0 (C-3), 123.3 (C-5), 65.8 (CH2), 21.7 (Me).
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6](C)[CH:5]=[CH:4][N+:3]=1[O-].[CH3:10][C:11]([O:13]C(C)=O)=[O:12]>>[C:11]([O:13][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)(=[O:12])[CH3:10]

Inputs

Step One
Name
Quantity
4.47 g
Type
reactant
Smiles
CC1=[N+](C=CC(=C1)C)[O-]
Name
Quantity
11 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Step Two
Name
Quantity
108 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 110° C. for 1 hour and 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess reagent was evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)OCC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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